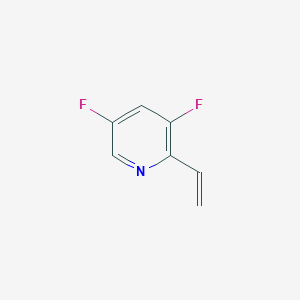
3,5-Difluoro-2-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-2-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 2 position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3,5-Difluoro-2-vinylpyridine may involve large-scale nucleophilic substitution reactions using pentafluoropyridine as a starting material. The process is optimized for high yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or organometallic reagents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3,5-Difluoro-2-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Medicine: Investigated for its potential use in radiotherapy and as a precursor for imaging agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-2-vinylpyridine involves its interaction with molecular targets through its fluorine atoms and vinyl group. The electron-withdrawing nature of fluorine atoms can influence the reactivity and binding affinity of the compound. The vinyl group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
3,5-Difluoro-2,4,6-triazidopyridine: Similar in structure but with azide groups instead of a vinyl group.
3,5-Difluoro-2,4,6-trinitroanisole: Contains nitro groups and is used in high-energy materials.
Uniqueness: 3,5-Difluoro-2-vinylpyridine is unique due to the presence of both fluorine atoms and a vinyl group, which imparts distinct chemical properties and reactivity compared to other fluorinated pyridines.
Propriétés
Formule moléculaire |
C7H5F2N |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
2-ethenyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H5F2N/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2 |
Clé InChI |
SDJPTLSUTBHXJG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=C(C=N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


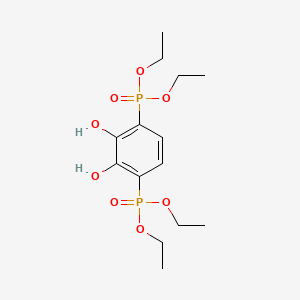
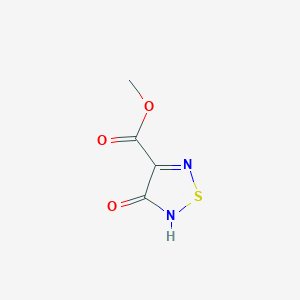
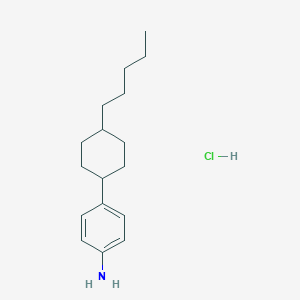

![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
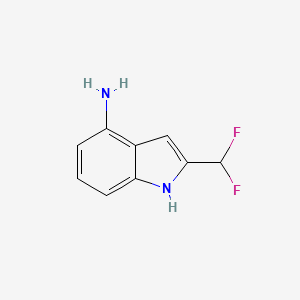
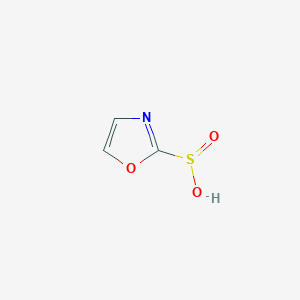
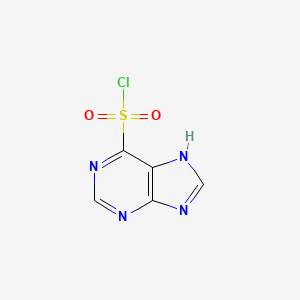
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
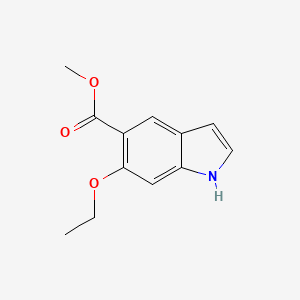
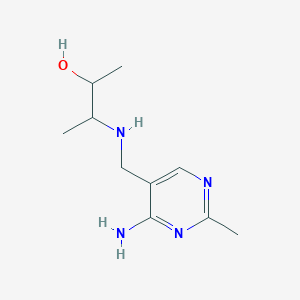

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
